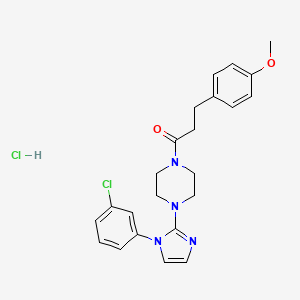

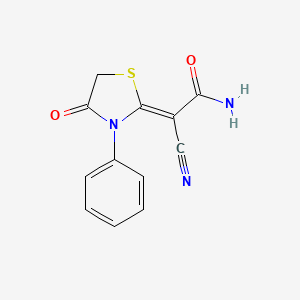

![molecular formula C24H14BrN3O2 B2358676 (Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 406474-89-3](/img/structure/B2358676.png)

(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

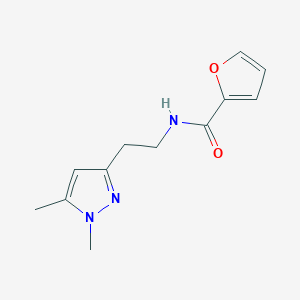

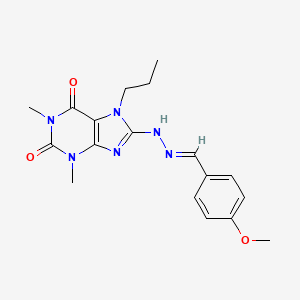

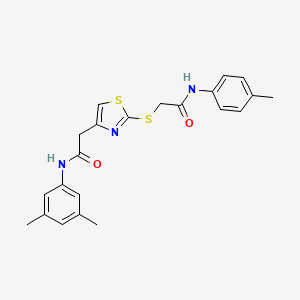

(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as BRD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BRD is a potent inhibitor of several kinases, including CDK9, which is involved in the regulation of transcription elongation. Due to its unique chemical structure and pharmacological properties, BRD has been extensively studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

- Application : Researchers have designed high-temperature enantiomeric azobenzene-based piezoelectrics using this compound. These materials exhibit piezoelectric behaviors up to 460 K. The combination of piezoelectricity and photoisomerization in these enantiomers opens up possibilities for optically-controlled smart devices, including multi-channel information encryption and signal detection .

- Application : Several derivatives of this compound have demonstrated excellent to moderate α-glucosidase inhibitory activity. Compounds 1, 9, 12, 16, and 17 showed remarkable inhibition, with 17 being five-fold more active than the standard drug acarbose .

- Application : The diazene compound derived from this compound can serve as a precursor for synthesizing metal complexes. These complexes may find applications in various fields, including coordination chemistry and catalysis .

- Application : The azo-ester 4-(phenyldiazenyl)phenyl benzenesulfonate (PPB) is stable in both air and nitrogen atmospheres up to 205 °C. Its thermal and electrochemical properties make it interesting for potential applications .

- Application : The ligand 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, derived from this compound, has been studied for its antimicrobial properties. Transition metal complexes based on this ligand may exhibit interesting biological activities .

Piezoelectric Materials

α-Glucosidase Inhibitors

Metal Complex Synthesis

Azo-Ester Stability

Antimicrobial Studies

Regioselective Synthesis

These applications highlight the diverse and promising roles of (Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research. Its unique properties continue to inspire innovative studies across various disciplines. 🌟🔬 . If you’d like more information on any specific application, feel free to ask!

Eigenschaften

IUPAC Name |

5-bromo-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14BrN3O2/c25-16-13-15-5-4-8-20-22(15)21(14-16)24(30)28(23(20)29)19-11-9-18(10-12-19)27-26-17-6-2-1-3-7-17/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRSYWKWAXRJEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=CC=CC5=CC(=CC(=C54)C3=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039298 |

Source

|

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-bromo-2-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406474-89-3 |

Source

|

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-bromo-2-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B2358597.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)

![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)